BISMUTH SUBNITRATE

Description

Properties

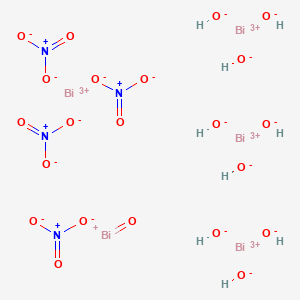

IUPAC Name |

tetrabismuth;oxobismuthanylium;nonahydroxide;tetranitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q+1;4*+3;4*-1;;;;;;;;;;/p-9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVDTZZNYFIIGB-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].O=[Bi+].[Bi+3].[Bi+3].[Bi+3].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi5H9N4O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Complexity: A Technical Guide to the Crystal Structure of Bismuth Subnitrate

For Researchers, Scientists, and Drug Development Professionals

Bismuth subnitrate, a compound with a long history in medicine, is not a single, monolithic entity but rather a family of basic bismuth nitrates. Its therapeutic efficacy and physicochemical properties are intrinsically linked to its complex crystal structure. This technical guide provides an in-depth analysis of the crystallographic data reported for this compound and related species, offering a consolidated resource for researchers in materials science and drug development.

The Core Structural Motif: Hexanuclear Bismuth Cations

The fundamental building blocks of most characterized basic bismuth nitrates are hexanuclear bismuth-oxo/hydroxo cluster cations. The two most prevalent clusters are [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ .[1][2][3] These clusters consist of six bismuth atoms at the vertices of an octahedron, with oxygen and hydroxide (B78521) groups capping the faces. The overall charge of these complex cations is balanced by nitrate (B79036) anions. The specific arrangement of these clusters and the nitrate ions dictates the final crystal structure.

Commercial this compound is often represented by the formula Bi₅O(OH)₉(NO₃)₄ .[4][5][6][7] However, crystallographic studies often reveal structures based on the aforementioned hexanuclear clusters.

Crystallographic Data of Basic Bismuth Nitrates

The hydrolysis of bismuth(III) nitrate under varying conditions can lead to the crystallization of several distinct phases. The crystallographic data for some of these key compounds are summarized below, providing a basis for comparison and identification.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| --INVALID-LINK-- | Monoclinic | P2₁/n | 9.2516(6) | 13.4298(9) | 17.8471(14) | 90 | 94.531(6) | 90 | 2210.5(3) | [8][9][10] |

| [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O | Monoclinic | P2₁/n | 9.0149(3) | 16.9298(4) | 15.6864(4) | 90 | 90.129(3) | 90 | 2394.06(12) | [8][9][10] |

| [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO][{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·4DMSO] | Triclinic | P1 | 20.3804(10) | 20.3871(9) | 34.9715(15) | 76.657(4) | 73.479(4) | 60.228(5) | 12021.7(9) | [8][10] |

| [Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅ | Monoclinic | P2₁ | 15.850(3) | 14.986(3) | 18.230(4) | 90 | 107.329(17) | 90 | 4133.6 | [11] |

| [Bi₆O₄(OH)₄]₀.₅₄[Bi₆O₅(OH)₃]₀.₄₆(NO₃)₅.₅₄ | Trigonal | R3 | 15.1865(1) | 15.1865(1) | 15.8416(1) | 90 | 90 | 120 | N/A | [11][12] |

Note: Data for the trigonal system is presented with a hexagonal setting.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound variants typically involves chemical synthesis followed by crystallographic analysis.

Synthesis of Basic Bismuth Nitrate Crystals

A common method for synthesizing crystalline basic bismuth nitrates is through the hydrolysis of a bismuth(III) nitrate salt.[8][9]

Objective: To produce single crystals of basic bismuth nitrate suitable for X-ray diffraction analysis.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Nitric acid (HNO₃)

-

Deionized water

-

Organic solvents (e.g., Dimethyl sulfoxide (B87167) - DMSO, as used in some studies)[8]

Procedure:

-

Preparation of Bismuth Nitrate Solution: Dissolve bismuth(III) nitrate pentahydrate in a dilute nitric acid solution. The acidic medium is necessary to prevent premature precipitation of bismuth salts.

-

Hydrolysis: The hydrolysis is induced by carefully adjusting the pH of the solution, often through the addition of a base or by increasing the water concentration, which promotes the formation of the polynuclear [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ cations.[2]

-

Crystallization: The resulting solution is then allowed to stand, often for an extended period, to facilitate slow crystallization. The specific conditions, such as temperature and concentration, will influence the final crystalline phase obtained.[12] For example, crystallization from different solvents like DMSO can lead to the formation of different polynuclear clusters.[8]

-

Crystal harvesting: The formed crystals are then separated from the mother liquor, washed, and dried.

X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) is used for phase identification of the bulk material, while Single-Crystal X-ray Diffraction (SCXRD) is employed for the precise determination of the crystal structure.

Objective: To obtain the unit cell parameters, space group, and atomic coordinates of the synthesized crystals.

Instrumentation:

-

Powder X-ray Diffractometer

-

Single-Crystal X-ray Diffractometer

Procedure:

-

Sample Preparation: For PXRD, the crystalline sample is finely ground to a homogenous powder.[4] For SCXRD, a suitable single crystal is selected and mounted on the diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of angles.

-

Phase Identification (PXRD): The experimental powder pattern is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[13]

-

Structure Solution and Refinement (SCXRD/PXRD): The collected diffraction data is used to solve the crystal structure. For complex or multiphase samples, Rietveld refinement of powder diffraction data is a powerful technique to determine structural parameters.[11][14] This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.

Experimental Workflow for Crystal Structure Analysis

The logical flow from synthesis to final structural determination can be visualized as follows:

Caption: Workflow for this compound Crystal Structure Determination.

This guide consolidates the current understanding of the crystal structure of this compound, highlighting its polymorphic nature. The provided data and protocols serve as a valuable resource for researchers aiming to synthesize, characterize, and ultimately harness the properties of this important pharmaceutical compound.

References

- 1. In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00985E [pubs.rsc.org]

- 5. This compound | Bi5H9N4O22 | CID 73415757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]

- 8. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigation of the crystal structure of a basic bismuth(iii) nitrate with the composition [Bi6O4(OH)4]0.54(1)[Bi6O5(OH)3]0.46(1)(NO3)5.54(1) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of Bismuth Subnitrate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biomedical applications of bismuth subnitrate nanoparticles. The information presented is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying mechanisms of action.

Introduction

This compound, a basic bismuth nitrate (B79036), has a long history of use in pharmaceutical formulations for its gastrointestinal protective and antimicrobial properties.[1] In recent years, the synthesis of bismuth-based nanoparticles, including this compound, has garnered significant attention.[2] These nanomaterials offer enhanced surface area-to-volume ratios, leading to potentially improved bioavailability, reactivity, and efficacy in various biomedical applications.[3] Bismuth's high atomic number (Z=83) also makes its nanoparticles promising radiosensitizers in cancer therapy.[4][5] Key attributes such as low cost and favorable toxicity profiles further contribute to their appeal in the scientific community.[6] This guide will delve into the primary methods for synthesizing this compound nanoparticles, present key quantitative data, and illustrate their mechanisms of action.

Synthesis Methodologies

The synthesis of this compound nanoparticles primarily revolves around the hydrolysis and controlled precipitation of a bismuth salt precursor, most commonly bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O).[7][8] Other methods, such as sol-gel, microwave-assisted synthesis, and green synthesis, have also been explored, often resulting in bismuth oxide or other bismuth compounds, but the underlying principles can be adapted for the synthesis of basic bismuth nitrates.

Hydrolysis and Controlled Precipitation

This is a foundational method for producing basic bismuth nitrates. The process involves the reaction of bismuth nitrate with water, often in the presence of a base or a reagent that can control the hydrolysis rate, to precipitate this compound.[7][9]

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a known concentration of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent. Dilute nitric acid is often used to prevent premature hydrolysis and ensure complete dissolution.

-

Hydrolysis Induction: The precursor solution is then introduced into a larger volume of deionized water or an alkaline solution (e.g., sodium hydroxide (B78521) or ammonia) under vigorous stirring.[7] The pH of the final mixture plays a critical role in determining the composition and properties of the resulting nanoparticles.

-

Aging and Nanoparticle Formation: The resulting suspension is typically stirred for a defined period to allow for the nucleation and growth of the nanoparticles. Temperature and stirring rate are key parameters to control particle size and distribution.

-

Washing and Collection: The precipitated nanoparticles are collected by centrifugation or filtration. They are then washed multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

-

Drying: The purified nanoparticles are dried under vacuum or in an oven at a controlled temperature to obtain a fine powder.

Sol-Gel Method

The sol-gel technique offers a versatile route to produce homogenous and crystalline nanoparticles at relatively low temperatures.[10][11] While often used for bismuth oxide, the initial gel can be a form of this compound.

Experimental Protocol:

-

Sol Formation: Bismuth nitrate pentahydrate is dissolved in a solvent, often in the presence of a chelating agent like citric acid.[10] This forms a stable "sol." A surfactant such as polyethylene (B3416737) glycol (PEG) may be added to prevent agglomeration.[10]

-

Gelation: The sol is heated (e.g., at 80°C) to evaporate the solvent and promote condensation reactions, leading to the formation of a viscous "gel."[10]

-

Drying and Calcination: The gel is dried to remove residual solvent. Subsequent calcination at higher temperatures (e.g., 400-500°C) is typically performed to obtain crystalline bismuth oxide.[11][12] To obtain this compound, a lower-temperature heat treatment or direct use of the dried gel would be necessary.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the synthesis of nanoparticles and lead to more uniform particle sizes.[13][14]

Experimental Protocol:

-

Precursor Mixture: Bismuth nitrate pentahydrate is mixed with a solvent and, in some cases, a plant extract or other reducing/capping agents in a microwave-safe vessel.[13]

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a specific power (e.g., 450W) for a short duration (e.g., 5 minutes).[13]

-

Purification: The resulting nanoparticles are collected and purified using standard washing procedures with water and ethanol.

Green Synthesis

This eco-friendly approach utilizes natural compounds found in plant extracts as reducing and capping agents, avoiding the need for harsh chemicals.[15][16]

Experimental Protocol:

-

Plant Extract Preparation: An aqueous extract is prepared by boiling a specific plant material (e.g., Mentha pulegium leaves) in deionized water.[16]

-

Synthesis: A solution of bismuth nitrate is mixed with the plant extract and heated (e.g., at 90°C).[16] The phytochemicals in the extract facilitate the formation of nanoparticles.

-

Purification and Annealing: The synthesized nanoparticles are washed and dried. A subsequent heating step may be employed to improve crystallinity.[16]

Quantitative Data Presentation

The following tables summarize key quantitative data from various synthesis methods for bismuth-based nanoparticles. It is important to note that many studies using bismuth nitrate as a precursor result in bismuth oxide or metallic bismuth nanoparticles, and this is reflected in the data.

Table 1: Synthesis Parameters for Bismuth-Based Nanoparticles

| Synthesis Method | Precursor | Solvent/Medium | Temperature (°C) | Time | Resulting Nanoparticle | Reference |

| Solvothermal | Bismuth nitrate pentahydrate | Ethylene glycol | 200 | 6 h | Bismuth (Bi) | [17] |

| Sol-Gel | Bismuth nitrate, Citric acid | Nitric acid solution | 80 (gelation), 500 (calcination) | 3 h (gelation) | Bismuth Oxide (Bi₂O₃) | [10] |

| Microwave-Assisted | Bismuth nitrate pentahydrate | Citrus limon extract, NaOH | Microwave (450W) | 5 min | Bismuth (Bi) | [13] |

| Green Synthesis | Bismuth nitrate | Mentha pulegium extract, Water | 90 | 24 h | Bismuth Oxide (Bi₂O₃) | [16] |

| Hydrolysis | Bismuth nitrate pentahydrate | Urea solution | 100 | - | Basic Bismuth Nitrate | [7] |

| Co-precipitation | Bismuth nitrate | Deionized water, Ammonia | Room Temperature | 5 min (microwave) | Bismuth Oxide (BiO) | [18] |

Table 2: Characterization of Bismuth-Based Nanoparticles

| Nanoparticle Type | Synthesis Method | Average Size (nm) | Morphology | Zeta Potential (mV) | Reference |

| Bismuth (Bi) | Solvothermal | 75-103 | Spherical | - | [17] |

| Bismuth Oxide (Bi₂O₃) | Sol-Gel | < 20 | Homogeneous flakes | - | [10] |

| Bismuth (Bi) | Microwave-Assisted | 35.56 | Spherical | - | [13] |

| Bismuth Oxide (Bi₂O₃) | Co-precipitation | 50 | - | - | [19] |

| Bi₂S₃@BSA | Biomineralization | 8.65 ± 1.6 | Spherical | -36 ± 2 | [20] |

| Bi₂O₃ | Green Synthesis | - | - | +45.10 | [1] |

| Biogenic Bismuth | Bacterial Synthesis | 40-120 | Spherical | - | [21] |

Mechanisms of Action and Signaling Pathways

This compound nanoparticles are being investigated for several biomedical applications, most notably for their antimicrobial and anticancer activities.

Antibacterial Mechanism

Bismuth compounds, including this compound, exhibit broad-spectrum antibacterial activity. The nanoscale formulation is believed to enhance this effect. The proposed mechanisms include:

-

Direct Cell Wall Interaction: Bismuth nanoparticles can directly interact with the bacterial cell wall, disrupting its integrity and leading to cell lysis.[6]

-

Inhibition of Biofilm Formation: They have been shown to inhibit the formation of biofilms, which are a key factor in chronic infections and antibiotic resistance.[21][22]

-

Generation of Reactive Oxygen Species (ROS): Similar to their anticancer effects, bismuth nanoparticles can induce oxidative stress in bacteria, damaging cellular components.[6]

-

Metabolic Inhibition: Bismuth ions can interfere with essential bacterial metabolic pathways.

References

- 1. Surface Modification of Bi2O3 Nanoparticles with Biotinylated β-Cyclodextrin as a Biocompatible Therapeutic Agent for Anticancer and Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Properties of Bismuth Nanoparticles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analyzing The Size And Morphology Of Bismuth Nanoparticles - Spherical Powder Supplier - Additive Manufacturing [spherical-powder.com]

- 4. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined treatment using bismuth sulfide nanoparticles loaded with NANOG decoy oligodeoxynucleotides under X-ray radiation for breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of bismuth nanoparticles in the inhibition of bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103253706A - Preparation method of basic bismuth nitrate - Google Patents [patents.google.com]

- 10. ajer.org [ajer.org]

- 11. Synthesis and characterization of Bismuth oxide nanoparticles via sol-gel method | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. docnum.umons.ac.be [docnum.umons.ac.be]

- 15. brieflands.com [brieflands.com]

- 16. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mkjc.in [mkjc.in]

- 19. library.ncl.res.in [library.ncl.res.in]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Strategy of Reducing Biofilm Forming Bacteria in Oral Cavity by Bismuth Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Decomposition Mechanism of Bismuth Subnitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subnitrate, a basic bismuth nitrate (B79036), is a compound with significant applications in the pharmaceutical industry, primarily as an active ingredient in treatments for gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its chemical properties and behavior in physiological environments. Furthermore, its thermal stability and decomposition pathway are of critical importance for drug formulation, manufacturing, and storage, as well as for the synthesis of bismuth-based materials. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, detailing the experimental protocols used for its characterization and presenting key quantitative data.

The most commonly cited chemical formula for pharmaceutical-grade this compound is Bi₅O(OH)₉(NO₃)₄ .[1][2] However, it is important to note that "this compound" can refer to a range of basic bismuth nitrates with varying compositions. The thermal decomposition of these compounds proceeds through a series of complex, multi-step reactions, ultimately yielding bismuth(III) oxide (Bi₂O₃) as the final solid product.[3][4][5] Understanding these intermediate steps is crucial for controlling the properties of the final oxide product and ensuring the stability of pharmaceutical formulations.

Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a cascade of reactions involving dehydration, dehydroxylation, and denitration. The exact sequence and temperature ranges of these events can be influenced by factors such as heating rate, atmospheric conditions, and the specific crystalline structure of the starting material.

The generally accepted decomposition pathway involves the initial loss of water molecules, followed by the removal of hydroxide (B78521) groups and nitrate groups, leading to the formation of various intermediate bismuth oxynitrate species. The final stage is the decomposition of the last oxynitrate intermediate to form the stable α-polymorph of bismuth(III) oxide.[5]

dot

Caption: Generalized thermal decomposition pathway of this compound.

Quantitative Decomposition Data

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques used to obtain quantitative data on the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events.

The following table summarizes the key decomposition stages and corresponding mass losses for basic bismuth nitrates, which are structurally related to Bi₅O(OH)₉(NO₃)₄. It is important to note that the exact temperatures and mass losses can vary depending on the specific stoichiometry and experimental conditions.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Evolved Species |

| Dehydration & Dehydroxylation | 100 - 300 | Variable | Variable | H₂O |

| Initial Denitration | 300 - 450 | Variable | Variable | NO₂, O₂ |

| Final Decomposition to Bi₂O₃ | 450 - 600 | Variable | Variable | NO₂, O₂ |

Note: The variability in reported mass loss is due to the existence of different basic bismuth nitrate structures. The calculated values depend on the specific starting compound.

Experimental Protocols

Reproducible and accurate data on the thermal decomposition of this compound relies on well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol provides a general framework for conducting TGA-DTA analysis of this compound.

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous TGA-DTA instrument is used.

Experimental Workflow:

dot

Caption: Workflow for TGA-DTA analysis of this compound.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound powder into a clean, tared alumina crucible.

-

Instrument Setup: Place the crucible containing the sample and an empty reference crucible (typically alumina) into the TGA-DTA instrument.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from room temperature to approximately 700°C.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen) or in air to study oxidative decomposition. A typical flow rate is 50 mL/min.

-

-

Data Acquisition: Initiate the heating program and record the mass change (TGA curve) and the temperature difference (DTA curve) as a function of the sample temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step.

-

From the DTA curve, identify the temperatures of endothermic and exothermic peaks, which correspond to physical transitions (like melting or crystal structure changes) and chemical reactions (like decomposition), respectively.

-

In-situ X-ray Diffraction (XRD)

This protocol outlines the procedure for in-situ XRD analysis to identify the crystalline phases formed during the thermal decomposition of this compound.

Objective: To identify the intermediate and final crystalline products formed during thermal decomposition in real-time.

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber.

Experimental Workflow:

dot

Caption: Workflow for in-situ XRD analysis of this compound decomposition.

Detailed Steps:

-

Sample Preparation: A small amount of this compound powder is thinly and evenly spread onto the sample holder of the high-temperature chamber.

-

Instrument Setup: The sample holder is mounted inside the high-temperature chamber of the X-ray diffractometer. The chamber is then sealed and the desired atmosphere (e.g., air or inert gas) is introduced.

-

Data Acquisition Program: A temperature program is set, typically with a ramp rate similar to that used in TGA-DTA experiments (e.g., 5-10°C/min). The XRD data collection is programmed to occur at specific temperature intervals or continuously as the temperature increases.

-

Data Collection: The heating program is initiated. The instrument collects a series of X-ray diffraction patterns as the sample is heated through its decomposition range.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This is done by comparing the experimental diffraction peaks with standard diffraction patterns from crystallographic databases (e.g., the ICDD PDF database). The evolution of the crystalline phases provides a detailed picture of the decomposition mechanism.

Key Intermediate Phases

In-situ XRD studies have been instrumental in identifying the crystalline intermediates formed during the thermal decomposition of basic bismuth nitrates.[5] While the exact intermediates can vary, some key structures that have been identified in the decomposition of related compounds include:

-

--INVALID-LINK--₆·H₂O: A hydrated basic bismuth nitrate that loses its water of crystallization at relatively low temperatures.[5]

-

--INVALID-LINK--₅·3H₂O: Another common basic bismuth nitrate that undergoes a distinct decomposition pathway.[5]

-

Amorphous Phases: At certain temperatures, the crystalline structure of the intermediates can break down, leading to the formation of amorphous or poorly crystalline phases before the final crystallization of α-Bi₂O₃.[5]

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that is critical to understand for its application in pharmaceuticals and materials science. This guide has outlined the fundamental decomposition pathway, provided a framework for quantitative analysis using TGA-DTA, and detailed the experimental protocols for key characterization techniques. By employing these methodologies, researchers, scientists, and drug development professionals can gain a deeper understanding of the thermal behavior of this compound, enabling better control over product quality, stability, and performance. The use of in-situ techniques like XRD is particularly valuable for elucidating the intricate details of the solid-state transformations that occur during decomposition.

References

An In-depth Technical Guide to the Solubility of Bismuth Subnitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth subnitrate in organic solvents. Given the compound's prevalent use in pharmaceutical and chemical applications, a thorough understanding of its solubility characteristics is crucial for formulation development, synthesis, and quality control. This document synthesizes available data, presents a generalized experimental protocol for solubility determination, and offers visual representations of key processes.

Core Topic: this compound and Its Interaction with Organic Solvents

This compound, a basic bismuth nitrate (B79036) with a complex and variable structure often represented as Bi₅O(OH)₉(NO₃)₄, is a white, dense powder. Its interaction with solvents is largely dictated by its inorganic and ionic character. While it is known to be soluble in dilute mineral acids, its solubility in organic solvents is markedly limited.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol (B145695) (95-96%) | Practically insoluble | [1][2][3][4][5] |

| Alcohol (general) | Insoluble / Practically insoluble | [4][6][7][8] | |

| Ethers | Diethyl Ether | Practically insoluble | [1] |

| General Organic | Organic Solvents | Insoluble / Practically insoluble | [9][10] |

It is important to note that the related compound, bismuth(III) nitrate (Bi(NO₃)₃·5H₂O), exhibits some solubility in acetone (B3395972) and glycerol, but is also practically insoluble in ethanol and ethyl acetate.[11][12][13] This distinction is critical, as the basic nature of this compound significantly reduces its interaction with non-polar and weakly polar organic solvents compared to the simple nitrate salt.

Experimental Protocols: Determining Solubility of Sparingly Soluble Inorganic Compounds

For researchers needing to quantify the low solubility of compounds like this compound, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of a sparingly soluble inorganic salt in an organic solvent.

Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask Method

1. Objective: To determine the concentration of a saturated solution of a sparingly soluble inorganic compound in a specified organic solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (or other inorganic salt) of known purity.

-

Organic solvent of appropriate grade (e.g., HPLC, ACS).

-

Temperature-controlled orbital shaker or water bath.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.

-

Scintillation vials or other suitable sealed containers.

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or Atomic Absorption Spectroscopy (AAS).

-

Centrifuge.

3. Procedure:

-

Preparation:

-

Add an excess amount of the inorganic salt to a series of vials. The excess should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach a plateau in concentration (e.g., sampling at 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the organic solvent to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

If necessary, dilute the filtered sample with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the prepared samples using a validated analytical method (e.g., HPLC, ICP-MS, AAS) to determine the concentration of the dissolved salt.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the sample concentrations.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account any dilution factors.

-

Report the results in appropriate units (e.g., mg/L, mol/L) and specify the temperature of the experiment.

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for determining the solubility of a compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. mubychem.net [mubychem.net]

- 3. 1304-85-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Basic bismuth nitrate [chembk.com]

- 5. This compound | 1304-85-4 [chemicalbook.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound [drugfuture.com]

- 9. This compound | Bi5H9N4O22 | CID 73415757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 11. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 12. Properties and Uses of Bismuth nitrate_Chemicalbook [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Deep Dive into Bismuth Subnitrate: A Technical Guide to its Surface Chemistry and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the surface chemistry and characterization of bismuth subnitrate, a compound of significant interest in pharmaceutical research and development. This document details the material's surface properties, outlines key analytical techniques for its characterization, and explores its mechanism of action, particularly within gastrointestinal applications.

Introduction to this compound

This compound, a basic bismuth nitrate (B79036) with the approximate formula Bi₅O(OH)₉(NO₃)₄, is a white, slightly hygroscopic powder.[1] It has a long history of use in medicine, primarily for its gastrointestinal cytoprotective and antimicrobial properties.[2][3] In the acidic environment of the stomach, this compound forms a protective layer over the gastric mucosa, shielding it from acid and pepsin.[2][3] Furthermore, it exhibits direct antimicrobial activity, notably against Helicobacter pylori, a key bacterium implicated in peptic ulcer disease.[3][4] Its therapeutic effects are intrinsically linked to its surface chemistry and physical properties.

Surface Chemistry and Properties

The efficacy of this compound is largely dictated by its behavior at biological interfaces. When administered orally, it undergoes partial hydrolysis in the stomach, forming bismuth oxychloride and bismuth oxide.[2] These compounds create a protective, paste-like coating that adheres to the gastric mucosa, particularly at ulcer sites.[3][4] This barrier function is a critical aspect of its cytoprotective mechanism.

The surface of this compound particles also plays a crucial role in its antimicrobial activity. The gradual release of bismuth ions (Bi³⁺) from the particle surface is believed to be a key factor.[2] These ions can disrupt the bacterial cell wall and inhibit essential bacterial enzymes, such as urease in the case of H. pylori.[2]

Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development. The following characterization techniques are commonly employed to assess its structure, morphology, and surface properties.

Data Presentation

The following tables summarize key quantitative data obtained from the characterization of this compound and related bismuth compounds.

Table 1: Brunauer-Emmett-Teller (BET) Specific Surface Area

| Material | Specific Surface Area (m²/g) | Reference |

| This compound (BSN) | 212 | [5] |

| Bismuth Oxide (Bi₂O₃) Nanoparticles | 23 - 28 | [3] |

Table 2: X-ray Diffraction (XRD) Data

| Material | Crystal System | Space Group | Lattice Parameters (Å) | Crystallite Size (nm) | Reference |

| Bi₆O₅(OH)₃(NO₃)₅⋅2H₂O | Rhombohedral | R3m | a = 15.185, c = 15.834 | - | [4] |

| α-Bi₂O₃ | Monoclinic | - | - | 54 | [6] |

| Bi₂O₃ Nanoparticles | - | - | - | 26.1 - 13.7 | [1] |

| Metallic Bismuth | Rhombohedral | R-3m | a = 4.546, c = 11.862 | - | [4] |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Bismuth Compounds

| Compound | Bi 4f₇/₂ Binding Energy (eV) | Bi 4f₅/₂ Binding Energy (eV) | Oxidation State | Reference |

| Bi₅O₇NO₃ | 158.9 | 163.9 | +3 | [3] |

| Bi₂O₃ | 158.8 | 164.16 | +3 | [7] |

| Metallic Bismuth | 157.3 | - | 0 | [8] |

| This compound Impurities | 162.7 | 168.0 | - | [3] |

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Brunauer-Emmett-Teller (BET) Specific Surface Area Analysis

Objective: To determine the specific surface area of this compound powder.

Methodology:

-

Sample Preparation (Degassing): A known mass of the this compound sample (typically 0.5 - 1.0 g) is placed in a glass sample tube. The sample is then degassed under vacuum or a continuous flow of an inert gas (e.g., nitrogen) at an elevated temperature (e.g., 80-200°C) for several hours to remove adsorbed contaminants and moisture.[5][9] The exact temperature and duration should be optimized to avoid thermal decomposition of the sample.

-

Analysis: The degassed sample tube is transferred to the analysis port of the BET instrument. The analysis is typically performed at cryogenic temperature (77 K, the boiling point of liquid nitrogen).[10]

-

Adsorption Isotherm: Nitrogen gas is introduced into the sample tube at a series of controlled pressures. The amount of gas adsorbed onto the sample surface at each pressure is measured.[9]

-

Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in a specific relative pressure (P/P₀) range (typically 0.05 to 0.35) to calculate the monolayer volume of adsorbed gas. From this, the specific surface area is determined.

X-ray Diffraction (XRD)

Objective: To determine the crystalline phase, lattice parameters, and crystallite size of this compound.

Methodology:

-

Sample Preparation: The this compound powder is gently ground using a mortar and pestle to ensure a fine and homogenous powder. The powder is then packed into a sample holder.[5]

-

Instrument Parameters: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a 2θ range (e.g., 5° to 90°) with a specific step size (e.g., 0.02°) and dwell time.[4]

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

-

Lattice Parameters: The positions of the diffraction peaks are used to calculate the lattice parameters of the identified crystalline phase.

-

Crystallite Size: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the surface of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is mounted onto a sample holder using double-sided adhesive tape or pressed into a clean indium foil.[11][12] It is crucial to handle the sample with clean tools and in a clean environment to avoid surface contamination.[13] For air-sensitive samples, preparation and transfer to the XPS instrument should be done under an inert atmosphere.[14]

-

Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Source: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Data Collection: The kinetic energy of the photoelectrons emitted from the sample surface is measured by an electron energy analyzer. Survey scans are first performed to identify all the elements present on the surface. High-resolution scans are then acquired for specific elements (e.g., Bi 4f, O 1s, N 1s) to determine their chemical states (binding energies).[3]

-

Data Analysis: The binding energies of the core-level peaks are determined and compared to literature values to identify the oxidation states and chemical environment of the elements. The peak areas can be used to quantify the elemental composition of the surface.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

References

- 1. ijiset.com [ijiset.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00985E [pubs.rsc.org]

- 6. malayajournal.org [malayajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Gastric mucosa protective effects of colloidal bismuth subcitrate (DE-NOL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. measurlabs.com [measurlabs.com]

- 11. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 12. scribd.com [scribd.com]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. m.youtube.com [m.youtube.com]

Controlling the Morphology of Bismuth Subnitrate Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for controlling the morphology of bismuth subnitrate crystals, a material of significant interest in the pharmaceutical and materials science fields. The precise control of crystal size, shape, and dimensionality is crucial for optimizing its properties for various applications, including drug delivery, catalysis, and cosmetics. This document details various synthesis methodologies, the influence of key experimental parameters on crystal morphology, and the underlying growth mechanisms.

Synthesis Methodologies and Morphological Control

The morphology of this compound crystals can be tailored through several synthesis techniques. The choice of method and the fine-tuning of reaction parameters allow for the production of diverse nanostructures, from nanoparticles and nanorods to more complex hierarchical architectures.

Electrochemical Synthesis

Electrochemical deposition is a powerful technique for synthesizing this compound with controlled morphology and composition. This method involves the electrodeposition of bismuth from an acidic solution of bismuth nitrate (B79036), followed by a thermal treatment. The morphology and crystal structure are highly dependent on the applied current density and the subsequent annealing temperature.[1][2][3][4]

Key Parameters and Their Effects:

-

Current Density: An increase in current density generally leads to a decrease in crystallinity. At lower current densities (e.g., 50 mA cm⁻²), highly crystalline structures are formed, composed of aggregated small particles forming larger, irregularly shaped crystals with smooth surfaces. As the current density increases (e.g., to 100-200 mA cm⁻²), the formation of large, well-defined crystals is less complete, resulting in smaller, sintered crystals.[1][4]

-

Thermal Treatment Temperature: The post-deposition thermal treatment temperature significantly impacts the final composition and morphology. At lower temperatures (e.g., 200 °C), basic bismuth nitrate (BBN) is the primary phase. As the temperature increases to 350 °C and 500 °C, the BBN undergoes oxidation, leading to the formation of bismuth oxide (Bi₂O₃) as the dominant phase.[1][5]

Quantitative Data Summary:

| Current Density (mA cm⁻²) | Resulting Morphology | BBN Weight % | Bi₂O₃ Weight % | Metallic Bi Weight % |

| 50 | Aggregated larger crystals with smooth surfaces | 41.48% | 15.31% | 43.21% |

| 100 | Less formed large crystals | 78.91% | 12.87% | 8.22% |

| 200 | Sintered small crystals | 98.34% | 1.66% | 0.00% |

| Thermal Treatment Temperature (°C) | Resulting Phase Composition |

| 200 | Primarily Basic Bismuth Nitrate (BBN) |

| 350 | A form of BBN and some Bi₂O₃ |

| 500 | Primarily monoclinic Bi₂O₃ with some orthorhombic bismuth oxide nitrate |

Sonochemical Synthesis

Sonochemical methods utilize high-intensity ultrasound to induce the formation of nanostructured materials. The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to rapid chemical reactions and the formation of unique crystal morphologies.[2][3] This technique is known for its ability to produce nanoparticles with a narrow size distribution and high purity in a short reaction time.[3]

The general mechanism involves the generation, growth, and implosive collapse of bubbles in the liquid medium. This cavitation process generates extreme local conditions (temperatures around 5000 K and pressures up to 1000 atm), which drive the chemical reactions.[6][7] These conditions can also lead to particle fragmentation, influencing the final crystal size and distribution.[6]

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method for producing various nanomaterials. The direct interaction of microwaves with the reactants leads to uniform and rapid heating, which can significantly accelerate reaction rates and improve product purity. In the context of this compound, microwave irradiation, often in the presence of a catalyst like bismuth nitrate pentahydrate, can drive the synthesis in a very short time (1-3 minutes) under solvent-free conditions.[4][8][9]

The mechanism in microwave-assisted synthesis is primarily thermal, driven by the rapid and uniform heating of the reaction mixture. This can lead to a synergistic effect when combined with a catalyst, enhancing the reaction rate and yield.[4]

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is widely used to synthesize well-defined crystals and can control the morphology by adjusting parameters such as precursor concentration, temperature, reaction time, and the use of surfactants.[10][11] For instance, in the synthesis of bismuth titanate, a related bismuth compound, the concentration of bismuth nitrate precursor was found to be a critical factor in obtaining a pure product.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound crystals using the aforementioned techniques.

Electrochemical Synthesis Protocol[1]

-

Electrolyte Preparation: Dissolve bismuth nitrate in a 1.0 mol dm⁻³ nitric acid solution to a final concentration of 0.1 mol dm⁻³.

-

Electrode Preparation: Use a titanium sheet as the cathode (working electrode) and a stainless-steel sheet as the anode (counter electrode). Polish the electrodes with abrasive paper, degrease with detergent, and clean with ethanol.

-

Electrodeposition: Place the electrodes in a two-electrode cell with a 15 mm distance between them. Apply a constant current density (e.g., 50, 100, or 200 mA cm⁻²) for 3.5 minutes.

-

Thermal Treatment: After deposition, rinse the cathode with deionized water and dry it. Subject the deposit to thermal treatment in a furnace at a specific temperature (e.g., 200, 350, or 500 °C) for 90 minutes.

-

Product Collection: After cooling, the synthesized this compound can be scraped from the electrode.

Sonochemical Synthesis Protocol for Bismuth Sulfide Nanorods (as an illustrative example)[1][3]

-

Precursor Solution Preparation: Prepare an aqueous solution containing bismuth nitrate (e.g., 25 mM), a complexing agent like triethanolamine (B1662121) (TEA) (e.g., 50 mM), and a sulfur source like sodium thiosulfate (B1220275) (e.g., 100 mM).

-

Ultrasonic Irradiation: Immerse a high-intensity ultrasonic probe (e.g., 20 kHz, 60 W/cm²) directly into the 100 mL reaction solution.

-

Reaction: Expose the solution to ultrasound irradiation for a specified duration (e.g., 2 hours) under ambient air. The temperature may rise during the process.

-

Product Collection and Purification: After the reaction, cool the mixture to room temperature. Centrifuge the precipitate and wash it sequentially with 0.1 M HCl, distilled water, absolute ethanol, and acetone.

-

Drying: Dry the final product in the air at room temperature.

Microwave-Assisted Synthesis Protocol (Illustrative for 1,4-Dihydropyridines using Bismuth Nitrate Catalyst)[4][9]

-

Reactant Mixture: In a reaction vessel, mix the aldehyde (1 mmol), 1,3-dicarbonyl compound (2 mmol), and amine/ammonium acetate (B1210297) (1 mmol).

-

Catalyst Addition: Add bismuth nitrate pentahydrate (e.g., 5 mol%) to the mixture.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 1-3 minutes under solvent-free conditions.

-

Workup: After the reaction is complete, the product can be isolated and purified using appropriate techniques such as chromatography.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and conceptual mechanisms involved in the synthesis of this compound crystals.

Electrochemical Synthesis Workflow

Caption: Workflow for the electrochemical synthesis of this compound.

Sonochemical Synthesis Conceptual Mechanism

Caption: Conceptual mechanism of sonochemical synthesis.

Factors Influencing this compound Morphology

Caption: Key parameters influencing crystal morphology.

Conclusion

The ability to control the morphology of this compound crystals is paramount for tailoring their functional properties. This guide has outlined several effective synthesis strategies, including electrochemical, sonochemical, microwave-assisted, and hydrothermal methods. The provided experimental protocols and the summary of the influence of key parameters offer a solid foundation for researchers to produce this compound with desired characteristics. The visualization of workflows and mechanisms further aids in understanding the underlying principles of crystal formation. Future research should focus on elucidating the precise crystal growth mechanisms for each synthesis route and expanding the library of achievable morphologies with novel properties.

References

- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 2. Sonochemically assisted the synthesis and catalytic application of bismuth-based photocatalyst: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Effects of Ultrasound on Crystals: Sonocrystallization and Sonofragmentation [mdpi.com]

- 7. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 8. (PDF) A microwave-assisted bismuth nitrate-catalyzed unique route toward 1,4-dihydropyridines. (2012) | Debasish Bandyopadhyay | 61 Citations [scispace.com]

- 9. A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Precursors on Hydrothermal Synthesis of Bismuth Titanate Nanopowders-Academax [exhibition.academax.com]

- 11. Hydrothermal Synthesis and Crystal Structure of a Novel Bismuth Oxide: (K0.2Sr0.8)(Na0.01Ca0.25Bi0.74)O3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Bismuth Subnitrate via Hydrolysis of Bismuth Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bismuth subnitrate, a compound of significant interest in the pharmaceutical industry for its antacid and anti-diarrheic properties.[1] The synthesis primarily involves the controlled hydrolysis of bismuth nitrate (B79036). This document outlines the core chemical principles, detailed experimental protocols, and quantitative data derived from various established methods.

Core Principles of Bismuth Nitrate Hydrolysis

The synthesis of this compound is predicated on the hydrolysis of bismuth(III) nitrate (Bi(NO₃)₃). In an aqueous solution, bismuth nitrate undergoes hydrolysis to form various basic bismuth nitrates, often referred to as this compound.[2][3] The general chemical formula for this compound can be represented as Bi₅O(OH)₉(NO₃)₄.[4] The reaction is sensitive to several factors, including pH, temperature, and the concentration of reactants, which dictate the composition and crystalline structure of the final product.[5]

The hydrolysis process can be summarized by the formation of polynuclear bismuth oxido clusters. For instance, studies have identified hexanuclear bismuth oxido nitrates with formulas such as --INVALID-LINK-- and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O as intermediates or final products depending on the reaction conditions.[2][3] The controlled addition of a base, such as sodium hydroxide (B78521) or urea, facilitates the hydrolysis by neutralizing the nitric acid produced, thereby driving the reaction towards the formation of the desired basic bismuth nitrate.[6][7]

Experimental Protocols for this compound Synthesis

Several methods for the synthesis of this compound have been reported, ranging from laboratory-scale preparations to industrial processes. Below are detailed protocols for two common approaches.

Synthesis from Metallic Bismuth

This industrial method involves the initial preparation of a bismuth nitrate solution from metallic bismuth, followed by hydrolysis.

Step 1: Preparation of Bismuth Nitrate Solution

-

In a suitable pressure vessel, combine metallic bismuth particles and industrial-grade nitric acid. The ratio of reactants and conditions can be varied (see Table 1).

-

Control the reaction temperature and pressure for a specified duration to facilitate the dissolution of bismuth and formation of bismuth nitrate.

-

After the reaction, separate the resulting bismuth nitrate solution from any solid residue.

Step 2: Hydrolysis and Precipitation of this compound

-

Transfer the bismuth nitrate solution to a separate reaction vessel.

-

Neutralize the solution by adding sodium hydroxide to a target pH of approximately 2.0.[8]

-

A dispersing agent, such as ethanol (B145695) (e.g., 1% of the expected product weight), can be added.[8]

-

The precipitated this compound is then washed, dewatered, and dried to obtain the final product.

Synthesis from Bismuth Oxide

This method utilizes bismuth oxide as the starting material, which reacts with nitric acid to form a bismuth nitrate solution that subsequently undergoes hydrolysis.

Step 1: Reaction of Bismuth Oxide with Nitric Acid

-

Add refined bismuth oxide powder (e.g., particle size ≤ 0.154mm) to a nitric acid solution.[9]

-

The reaction can be carried out in a ball or rod mill to enhance the reaction rate by continuously exposing fresh bismuth oxide surfaces.[9]

-

The reaction temperature is typically maintained between 5°C and 100°C, with reaction times ranging from 15 to 840 minutes.[9]

Step 2: Filtration and Product Recovery

-

After the reaction is complete, filter the mixture to separate the this compound precipitate from the filtrate.[9]

-

The obtained filtrate, containing residual bismuth and nitric acid, can be recycled in subsequent batches.[9]

-

The collected precipitate is dried to yield the final this compound product.

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Synthesis Parameters Starting from Metallic Bismuth [8]

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | |||

| Metallic Bismuth (particle size) | 5 kg (5 mm) | 10 kg (10 mm) | - (8 mm) |

| Nitric Acid (concentration) | 16.7 L (30%) | 11.7 L (60%) | 5.83 L (60%) |

| Mass Ratio (Bi:HNO₃) | 1.0 | 0.7 | 1:0.7 |

| Reaction Conditions | |||

| Temperature | 140°C | 170°C | 170°C |

| Pressure | 1.0 MPa | 1.6 MPa | 1.6 MPa |

| Reaction Time | 1.5 hours | 1.0 hour | 1.0 hour |

| Intermediate Product: Bismuth Nitrate Solution | |||

| Volume | 17 L | 12 L | 5.5 L |

| Free Nitric Acid | 8% | 2% | - |

| Bismuth Concentration | 254 g/L | 790 g/L | - |

| Final Product | |||

| Yield | 6.3 kg | - | - |

Table 2: Product Specifications for this compound

| Parameter | Specification |

| Bismuth (Bi) Content (dried) | 71.5% - 74.5%[10] |

| Loss on Drying | ≤ 3.0% (2g, 105°C, 2 hours)[10] |

| Chloride | ≤ 0.035%[11] |

| Sulfate | No turbidity with barium nitrate TS[10] |

| Arsenic | ≤ 8 ppm[11] |

| Molecular Formula | Bi₅O(OH)₉(NO₃)₄ or 4[BiNO₃(OH)₂]·BiO(OH) |

| Appearance | White or almost white powder |

| Solubility | Practically insoluble in water and alcohol |

Visualizing the Synthesis Workflow and Chemical Pathways

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis from metallic bismuth.

References

- 1. This compound | Bi5H9N4O22 | CID 73415757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. sibran.ru [sibran.ru]

- 6. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. Method for synthesizing this compound and bismuth aluminate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103253706A - Preparation method of basic bismuth nitrate - Google Patents [patents.google.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. This compound [drugfuture.com]

Phase-Controlled Synthesis of Bismuth Oxide from Bismuth Subnitrate: A Technical Guide

Introduction

Bismuth oxide (Bi2O3) is a significant metal oxide semiconductor with a range of applications in solid oxide fuel cells, gas sensors, and photocatalysis, owing to its unique electronic and optical properties.[1][2] It exists in several crystalline polymorphs, with the monoclinic α-phase and the tetragonal β-phase being the most commonly studied. The α-Bi2O3 is the stable form at low temperatures, while the β-Bi2O3 is a metastable phase typically formed at higher temperatures, which can revert to the α-phase upon further heating.[3][4] The ability to selectively synthesize a specific phase is crucial, as the crystal structure dictates the material's properties and its efficacy in various applications. Bismuth subnitrate (Bi(NO3)3·5H2O or related basic nitrates) serves as a common and effective precursor for the synthesis of various bismuth compounds, including high-purity bismuth oxides.[1][5][6]

This technical guide provides an in-depth overview of the phase-controlled synthesis of α- and β-bismuth oxide from this compound and its derivatives. It details various synthesis methodologies, summarizes key experimental parameters in structured tables, and provides specific experimental protocols. Visual workflows are included to illustrate the logical relationships in phase selection.

Synthesis Methodologies and Phase Control

The selective formation of α-Bi2O3 or β-Bi2O3 from a this compound precursor is primarily governed by the chosen synthesis route and the precise control of experimental parameters. The most influential factors include calcination temperature, reaction pH, and the use of structure-directing agents or specific solvents in hydrothermal and solvothermal processes.

Thermal Decomposition (Calcination)

Direct calcination of this compound or its intermediate derivatives (like bismuth carbonate or tartrate) is a straightforward and effective method for synthesizing bismuth oxide. The final phase of the product is highly dependent on the calcination temperature.[7]

-

β-Bi2O3 (Tetragonal Phase): The metastable β-phase is typically formed at lower calcination temperatures. For instance, calcining a bismuth-based precursor at temperatures between 280°C and 350°C often yields phase-pure β-Bi2O3.[5][7][8]

-

α-Bi2O3 (Monoclinic Phase): The stable α-phase is obtained at higher calcination temperatures. Heating the precursor to 500°C or above generally results in the formation of pure α-Bi2O3, as the β-phase transforms into the more stable α-phase.[2][7][9]

Intermediates can also be used for phase control. For example, this compound can be converted to bismuth carbonate (Bi2O2CO3), which upon subsequent calcination, yields different phases of bismuth oxide depending on the temperature.[10][11][12]

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses offer excellent control over the crystallinity, size, and morphology of the resulting bismuth oxide particles. In these methods, the reaction is carried out in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent under elevated temperature and pressure in a sealed autoclave.

-

Influence of pH: The pH of the precursor solution is a critical parameter. Acidic conditions may lead to amorphous products, while alkaline conditions are generally required for the formation of crystalline α-Bi2O3. Phase-pure α-Bi2O3 has been successfully synthesized at a high pH of 13.[13]

-

Mineralizing Agents: The choice of mineralizing agent, such as sodium hydroxide (B78521) (NaOH) or ammonia, can influence the morphology of the final product, leading to structures like rods or sheets.[14]

-

Solvent: In solvothermal synthesis, the use of organic solvents like ethylene (B1197577) glycol can facilitate the formation of precursor nanosheets, which can then be calcined to obtain specific Bi2O3 phases.[8][15]

Co-precipitation and Sol-Gel Methods

Co-precipitation involves the precipitation of bismuth cations (from bismuth nitrate) as hydroxides or carbonates using a precipitating agent like KOH or NaOH, followed by calcination to obtain the oxide.[1][16] The sol-gel method involves the formation of a colloidal suspension (sol) that undergoes gelation to form a network (gel), which is then dried and calcined.[2][4][17] In both methods, the final phase is often determined by the calcination temperature applied to the intermediate product.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of α-Bi2O3 Nanoparticles[13]

-

Dissolve 0.02 M of bismuth nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) in a solution containing 1.12 M of sulfuric acid and 39.6 ml of double-distilled water.

-

Adjust the pH of the precursor solution to the desired value (e.g., 10, 11, 12, or 13) by adding a sodium hydroxide (NaOH) solution.

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specified temperature and maintain it for a set duration.

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Filter the precipitate, wash it several times with deionized water and absolute ethanol (B145695).

-

Dry the final product in an oven. Phase-pure α-Bi2O3 is typically obtained at pH 13.[13]

Protocol 2: Synthesis of α- and β-Bi2O3 via Controlled Calcination[7]

-

Prepare a precursor via a hydrothermal method. For example, dissolve bismuth nitrate in a solvent and heat in an autoclave (e.g., at 140°C for 6-18 hours).

-

Wash and dry the hydrothermally synthesized precursor powder.

-

Divide the precursor powder into two batches for calcination.

-

To obtain β-Bi2O3 , calcine the first batch of the precursor in a furnace at 350°C .

-

To obtain α-Bi2O3 , calcine the second batch of the precursor at a higher temperature of 500°C .

-

The final crystal phase is determined solely by the calcination temperature.[7]

Protocol 3: Solvothermal Synthesis of Bi2O3 Nanoparticles[8]

-

Dissolve bismuth nitrate pentahydrate in ethylene glycol.

-

Add absolute ethanol to the solution under constant stirring for 1 hour to form a transparent solution.

-

Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 160°C and maintain for 10 hours.

-

After cooling to room temperature, filter the precipitates and wash them with deionized water and absolute ethanol.

-

Dry the resulting precursor powder.

-

Calcination of this precursor at 300°C yields β-Bi2O3, while calcination at 350°C yields α-Bi2O3.[8]

Data Presentation

The following tables summarize the quantitative data from various synthesis methods, highlighting the key parameters that control the formation of different bismuth oxide phases.

Table 1: Synthesis Parameters for Phase-Controlled Bi2O3

| Synthesis Method | Precursor | Temperature (°C) | Time (h) | pH | Additives / Solvent | Resulting Phase | Reference(s) |

|---|---|---|---|---|---|---|---|

| Hydrothermal | Bi(NO3)3·5H2O | - | - | 13 | NaOH | α-Bi2O3 | [13] |

| Hydrothermal | Bi(NO3)3·5H2O | - | - | 10 | NaOH | Bismuth Hydroxide | [13] |

| Hydrothermal + Calcination | Bismuth Precursor | 350 (Calcination) | - | - | - | β-Bi2O3 | [7] |

| Hydrothermal + Calcination | Bismuth Precursor | 500 (Calcination) | - | - | - | α-Bi2O3 | [7] |

| Solvothermal + Calcination | Bi(NO3)3·5H2O | 120 (Solvothermal) / 300 (Calcination) | 10 | - | Ethylene Glycol | β-Bi2O3 | [8][18] |

| Solvothermal + Calcination | Bi(NO3)3·5H2O | 120 (Solvothermal) / 350 (Calcination) | 10 | - | Ethylene Glycol | α-Bi2O3 | [8][18] |

| Co-precipitation + Calcination | Bi(NO3)3·5H2O | 500 (Calcination) | 2 | >12 | KOH | α-Bi2O3 | [1] |

| Sol-Gel + Calcination | Bi(NO3)3·5H2O | 700 (Calcination) | 4 | - | Citric Acid, PEG 6000 | α-Bi2O3 | [2] |

| Sol-Gel + Calcination | Bi(NO3)3·5H2O | 500 (Calcination) | 5 | - | Citric Acid | α-Bi2O3 + γ-Bi2O3 | [4][17] |

| Thermal Decomposition | Bismuth Tartrate | 280 | 6 | - | - | β-Bi2O3 |[5] |

Table 2: Physicochemical Properties of Synthesized Bi2O3 Polymorphs

| Phase | Synthesis Method | Morphology | Particle/Crystallite Size (nm) | Band Gap (eV) | Reference(s) |

|---|---|---|---|---|---|

| α-Bi2O3 | Hydrothermal | Homogeneous particles | ~25 (at low pH) | 2.91 | [1][13] |

| α-Bi2O3 | Solvothermal + Calcination | Nanoparticles | ~100 | - | [8] |

| α-Bi2O3 | Co-precipitation + Calcination | Rod-like | 54 | 2.64 | [1][16] |

| α-Bi2O3 | Calcination of Bi2O2CO3 | Coral-like | - | 2.56 | [10][12] |

| β-Bi2O3 | Solvothermal + Calcination | Nanoparticles | ~50 | - | [8] |

| β-Bi2O3 | Calcination of Bi2O2CO3 | Nanoparticles | - | 2.2 |[10][12] |

Visualization of Synthesis Workflows

The following diagrams illustrate the decision pathways for synthesizing specific phases of bismuth oxide.

Caption: General synthesis pathways from this compound to α- and β-Bi2O3.

Caption: Phase control of bismuth oxide via calcination temperature.

Caption: Influence of pH and additives in hydrothermal synthesis of Bi2O3.

References

- 1. malayajournal.org [malayajournal.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.urfu.ru [journals.urfu.ru]

- 6. CN102976406A - Process for producing this compound by coarse bismuth oxide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. matec-conferences.org [matec-conferences.org]

- 10. Phase-controlled synthesis of bismuth oxide polymorphs for photocatalytic applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Phase-controlled synthesis of bismuth oxide polymorphs for photocatalytic applications : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. allsciencejournal.com [allsciencejournal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Properties of Bismuth Subnitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of bismuth subnitrate compounds. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these materials. This guide details the characteristic spectroscopic signatures obtained through various analytical techniques, provides standardized experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction to this compound and Its Spectroscopic Characterization

This compound, a variable mixture of bismuth oxynitrates, is a compound of significant interest in the pharmaceutical and materials science fields. Its therapeutic applications, particularly in gastroenterology, and its role as a precursor in the synthesis of other bismuth-containing materials necessitate a thorough understanding of its physicochemical properties. Spectroscopic techniques are pivotal in elucidating the structural and electronic characteristics of this compound, ensuring quality control, and understanding its interactions in various matrices.

This guide focuses on four primary spectroscopic methods: Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will provide a summary of the key spectroscopic features, a table of quantitative data, and a detailed experimental protocol.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular structure of this compound. The presence of nitrate (B79036) (NO₃⁻), hydroxyl (OH⁻), and bismuth-oxygen (B8504807) (Bi-O) bonds gives rise to characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound reveals distinct absorption bands corresponding to the vibrational modes of its constituent ions. The broadness of the O-H stretching band is indicative of hydrogen bonding within the structure. The nitrate bands are particularly informative for identifying the coordination environment of the nitrate ions.

Table 1: Summary of FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3200-3600 | O-H stretching vibrations of hydroxyl groups and water molecules | [1] |

| 1200-1700 | Asymmetric stretching vibrations of the nitrate group (NO₃⁻) | [1] |

| 1300-1400 | Asymmetric stretching vibration of the N-O bond | [1] |

| ~1380 | Bi-OH bending vibrations | [2] |

| 1000-1100 | Symmetric stretching vibrations of the nitrate group | [1] |

| 800-850 | Bending out-of-plane vibrations of the nitrate group | [1] |

| 844-845 | Bi-O-Bi bond vibrations | [1][3] |

| 650-700 | Bi-O stretching vibrations | [1] |

| 424 | Stretching mode of Bi-O | [3] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations and the low-frequency modes involving the heavy bismuth atom. The Raman spectrum of this compound is characterized by strong bands related to the nitrate group and Bi-O vibrations.

Table 2: Summary of Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1026 | Unconverted bismuth nitrate pentahydrate | [4] |

| 410-825 | GeO₄ modes (in bismuth germanate synthesized from bismuth nitrate precursor) | [5] |

| 72-73 | Shifted peak from BGO crystal (in sample prepared from bismuth nitrate precursor) | [5] |

Note: Specific Raman data for pure this compound is less commonly reported in detail in the reviewed literature; some data is inferred from studies where it is a precursor.

Experimental Protocols for Vibrational Spectroscopy

FT-IR Spectroscopy Protocol:

-

Sample Preparation:

-

For transmission measurements, the solid this compound sample is typically mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100 (sample:KBr).

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity and reduce scattering.

-

The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be directly placed on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

An FT-IR spectrometer is used for analysis.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample pellet is placed in the sample holder.

-

Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy Protocol:

-

Sample Preparation:

-

A small amount of the this compound powder is placed on a microscope slide or in a sample holder. No special preparation is usually required.

-

-

Instrumentation and Data Acquisition:

-